molecular formula C21H25Br3N6O5 B11975021 8-[4-(2-hydroxyethyl)-1-piperazinyl]-7-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

8-[4-(2-hydroxyethyl)-1-piperazinyl]-7-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11975021
M. Wt: 681.2 g/mol
InChI Key: KCBYNSRFYWCWTI-UHFFFAOYSA-N
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Description

8-[4-(2-hydroxyethyl)-1-piperazinyl]-7-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a molecular formula of C21H25Br3N6O5. This compound is notable for its intricate structure, which includes a purine core, piperazine ring, and multiple bromine atoms. It is used primarily in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(2-hydroxyethyl)-1-piperazinyl]-7-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves several steps:

    Formation of the purine core: This is typically achieved through the condensation of appropriate amines and aldehydes under controlled conditions.

    Introduction of the piperazine ring: This step involves the reaction of the purine core with 1-(2-hydroxyethyl)piperazine in the presence of a suitable catalyst.

    Attachment of the tribromophenoxy group: This is done by reacting the intermediate with 2,4,6-tribromophenol and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound is not widely reported due to its primary use in research. the methods would likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl and hydroxypropyl groups.

    Reduction: Reduction reactions can occur at the bromine atoms, potentially leading to debromination.

    Substitution: The piperazine and purine rings can participate in substitution reactions, especially nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic reagents like sodium azide or thiols can be employed under appropriate conditions.

Major Products

    Oxidation: Products include oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with fewer bromine atoms.

    Substitution: Substituted products with different functional groups replacing the original ones.

Scientific Research Applications

8-[4-(2-hydroxyethyl)-1-piperazinyl]-7-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is used in various fields of scientific research:

    Chemistry: As a model compound for studying complex organic reactions and mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the context of its purine core.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The purine core is known to interact with nucleotide-binding sites, while the piperazine ring can modulate the compound’s binding affinity and specificity. The tribromophenoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the tribromophenoxy group in 8-[4-(2-hydroxyethyl)-1-piperazinyl]-7-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione distinguishes it from similar compounds. This group imparts unique chemical properties, such as increased molecular weight and potential for specific interactions with biological targets.

Properties

Molecular Formula

C21H25Br3N6O5

Molecular Weight

681.2 g/mol

IUPAC Name

8-[4-(2-hydroxyethyl)piperazin-1-yl]-7-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C21H25Br3N6O5/c1-27-18-16(19(33)26-21(27)34)30(20(25-18)29-4-2-28(3-5-29)6-7-31)10-13(32)11-35-17-14(23)8-12(22)9-15(17)24/h8-9,13,31-32H,2-7,10-11H2,1H3,(H,26,33,34)

InChI Key

KCBYNSRFYWCWTI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CCO)CC(COC4=C(C=C(C=C4Br)Br)Br)O

Origin of Product

United States

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